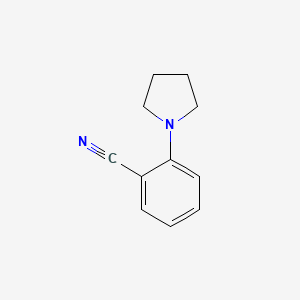

2-(Pyrrolidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVYSSBBOQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501072 | |

| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-25-1 | |

| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)benzonitrile (CAS No. 20925-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical and physical properties, outlines a robust and modern synthetic protocol for its preparation, and provides a thorough characterization using spectroscopic methods. Furthermore, it delves into the compound's relevance as a versatile scaffold in the development of novel therapeutics, supported by a discussion of the biological activities of related derivatives. Safety considerations for its synthesis are also addressed, ensuring a well-rounded resource for laboratory professionals.

Introduction: The Significance of the Pyrrolidine-Benzonitrile Scaffold

The fusion of a pyrrolidine ring and a benzonitrile moiety in this compound creates a molecule with a unique three-dimensional structure and electronic properties that are highly attractive for medicinal chemistry applications. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1] Its non-planar structure allows for the exploration of diverse chemical space, a critical aspect of modern drug design.[1] The nitrogen atom within the pyrrolidine ring can serve as a key interaction point with biological targets.[1]

On the other hand, the benzonitrile group, an aromatic ring bearing a nitrile functional group, is a versatile building block in organic synthesis. The nitrile group can be transformed into a variety of other functionalities, and the aromatic ring allows for diverse substitution patterns. In the context of drug design, the benzonitrile unit can participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. Derivatives of 2-aminobenzonitrile, the core of the target molecule, have been explored for a wide range of pharmacological activities.[2]

This guide focuses on this compound, providing the necessary technical information for its synthesis, characterization, and potential applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, characterization, and application in research.

| Property | Value | Source |

| CAS Number | 20925-25-1 | ChemScene |

| Molecular Formula | C₁₁H₁₂N₂ | ChemScene |

| Molecular Weight | 172.23 g/mol | ChemScene |

| Appearance | Off-white to yellow solid | Generic observation |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Generic observation |

| InChI | InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | SpectraBase |

| InChIKey | YUKHVYSSBBOQJW-UHFFFAOYSA-N | SpectraBase |

| SMILES | N#Cc1ccccc1N1CCCC1 | ChemScene |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the benzonitrile ring typically appear as a multiplet in the range of δ 6.8-7.5 ppm. The protons of the pyrrolidine ring will show two distinct multiplets corresponding to the α- and β-protons to the nitrogen atom, typically in the regions of δ 3.3-3.5 ppm and δ 1.9-2.1 ppm, respectively.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nitrile carbon (around δ 118-120 ppm), the aromatic carbons (in the δ 110-155 ppm region), and the two sets of aliphatic carbons of the pyrrolidine ring (typically around δ 50-55 ppm and δ 25-30 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2230 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic moieties (around 2800-3100 cm⁻¹) and C-N stretching vibrations.

Synthesis of this compound

The formation of the C-N bond between the benzonitrile and pyrrolidine moieties is the key step in the synthesis of this compound. While several methods exist for aryl amination, the Palladium-catalyzed Buchwald-Hartwig amination is a modern, efficient, and widely applicable method that offers high yields and good functional group tolerance.

Recommended Synthetic Approach: Buchwald-Hartwig Amination

This protocol details the synthesis of this compound from 2-chlorobenzonitrile and pyrrolidine using a palladium catalyst and a suitable phosphine ligand.

Sources

2-(Pyrrolidin-1-yl)benzonitrile molecular weight

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)benzonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two powerful chemical motifs: the three-dimensional, saturated pyrrolidine ring and the versatile benzonitrile group. The pyrrolidine nucleus, a five-membered nitrogen heterocycle, is a ubiquitous feature in a vast array of natural products and FDA-approved drugs, prized for its ability to explore pharmacophore space in three dimensions due to its non-planar, sp³-hybridized nature.[1][2][3] This contrasts with flat, aromatic systems and can lead to improved binding affinity and pharmacokinetic properties.[2]

Concurrently, the nitrile moiety is far more than a simple functional group; it is a critical pharmacophore in numerous therapeutic agents.[4] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a metabolically stable feature, contributing to the potency and drug-like properties of a molecule.[4] Its presence in drugs targeting a range of conditions, from cancer to mood disorders, underscores its therapeutic relevance.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, grounding all technical discussions in established scientific principles and methodologies.

Physicochemical Properties and Structural Elucidation

This compound is a small molecule with the chemical formula C₁₁H₁₂N₂.[5] Its structure is characterized by a pyrrolidine ring attached to a benzene ring at position 2, ortho to a nitrile group. The tertiary amine of the pyrrolidine ring imparts basicity to the molecule, while the nitrile group provides a polar, electron-withdrawing feature.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 172.23 g/mol | [5][6][7] |

| Molecular Formula | C₁₁H₁₂N₂ | [5][7] |

| CAS Number | 20925-25-1 | [5][6][8] |

| Topological Polar Surface Area (TPSA) | 27.03 Ų | [5] |

| LogP (calculated) | 2.15848 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

Chemical Structure

The structural arrangement of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The most direct and widely employed method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[6] This pathway is efficient and relies on readily available starting materials.

Causality of the SₙAr Approach

The SₙAr mechanism is particularly suitable for this synthesis due to the electronic properties of the benzonitrile substrate. The nitrile group (-C≡N) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions. When a good leaving group, such as a halogen (e.g., fluorine or chlorine), is present at the ortho position (as in 2-fluorobenzonitrile or 2-chlorobenzonitrile), the stage is set for substitution. Pyrrolidine acts as a potent secondary amine nucleophile, readily attacking the electron-deficient carbon atom bearing the leaving group. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic, which facilitates the rate-determining nucleophilic attack step.

General SₙAr Synthesis Workflow

Caption: Workflow for SₙAr synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature. The slight excess of pyrrolidine ensures the complete consumption of the starting halide.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the halide (fluoride reactions are typically faster and require lower temperatures than chloride).

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-fluorobenzonitrile is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate). The K₂CO₃ and excess pyrrolidine will partition into the aqueous layer.

-

Extraction: Extract the aqueous layer two to three times with the organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a comprehensive quality control assessment.[9]

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the four protons on the benzonitrile ring, and multiplets in the aliphatic region for the eight protons of the pyrrolidine ring (typically two distinct signals around 1.9-2.1 ppm and 3.3-3.5 ppm).

-

¹³C NMR: Confirms the carbon skeleton. Key signals would include the nitrile carbon (approx. 118-120 ppm), the quaternary carbon attached to the nitrile (low intensity), aromatic carbons (110-150 ppm), and two distinct aliphatic carbons for the pyrrolidine ring.

-

2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, confirming connectivity.[10]

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight. In high-resolution mass spectrometry (HRMS), the measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, C₁₁H₁₃N₂⁺. The fragmentation pattern can also provide structural information, with a likely fragment corresponding to the loss of the pyrrolidine moiety.

-

-

Infrared (IR) Spectroscopy:

-

Provides functional group information. A sharp, strong absorption band is expected in the range of 2220-2230 cm⁻¹, which is highly characteristic of the C≡N (nitrile) stretch. Other key bands include C-H stretches (aromatic and aliphatic) and C-N stretches.[10]

-

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid). Purity is assessed by the peak area percentage at a specific UV wavelength (e.g., 254 nm).

-

Quality Control Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)benzonitrile

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The pyrrolidinylbenzonitrile scaffold serves as a valuable building block for a range of bioactive molecules, making a thorough understanding of this parent compound essential for innovation.[1][2][3]

This compound (CAS No. 20925-25-1) is an aromatic compound featuring a benzonitrile core substituted at the ortho-position with a saturated five-membered nitrogen heterocycle, pyrrolidine.[4][5] This unique structural arrangement dictates its chemical behavior, blending the electron-withdrawing nature of the nitrile group with the electron-donating and basic properties of the tertiary amine integrated into the pyrrolidine ring.

Chemical Structure

The molecule's structure is fundamental to its properties. The direct attachment of the pyrrolidine nitrogen to the benzene ring allows for significant electronic interaction.

Caption: Structure of this compound.

Physicochemical Data Summary

Quantitative properties are crucial for experimental design, including solubility testing, reaction condition selection, and chromatographic purification.

| Property | Value | Source |

| CAS Number | 20925-25-1 | [5] |

| Molecular Formula | C₁₁H₁₂N₂ | [5] |

| Molecular Weight | 172.23 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 27.03 Ų | [5] |

| LogP (Predicted) | 2.158 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

This data suggests the molecule possesses moderate lipophilicity (LogP ≈ 2.16) and is suitable for probing biological systems where membrane permeability is a factor. The absence of hydrogen bond donors and a low count of acceptors limits its potential for strong hydrogen bonding interactions.

Synthesis and Mechanistic Considerations

The most direct and widely employed route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This method is favored for its reliability and scalability.

SNAr Synthesis Workflow

The underlying principle involves the displacement of a good leaving group (typically a halide) from an activated aromatic ring by a nucleophile (pyrrolidine). The ortho-nitrile group is critical, as its strong electron-withdrawing nature activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.

Caption: General workflow for SNAr synthesis.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for robustness. The choice of 2-fluorobenzonitrile is strategic; the fluorine atom is highly activating and an excellent leaving group for SNAr reactions, often providing higher yields and cleaner reactions than its chloro- or bromo-analogs.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluorobenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per mmol of substrate).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HF byproduct. The use of a solid, non-nucleophilic base prevents unwanted side reactions. Then, add pyrrolidine (1.2 eq) dropwise to the stirring suspension. The slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

Reaction Execution: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 2-fluorobenzonitrile spot is the primary indicator of completion.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent like ethyl acetate. The purpose of this step is to quench the reaction and separate the organic product from the inorganic base and polar solvent.

-

Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Potential Transformations

The molecule's reactivity is governed by three primary sites: the nitrile group, the pyrrolidine nitrogen, and the aromatic ring.

Caption: Key reactive sites on the molecule.

-

Nitrile Group: The cyano group is a versatile functional handle. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid, yielding 2-(pyrrolidin-1-yl)benzoic acid.[6]

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine, forming [2-(pyrrolidin-1-yl)phenyl]methanamine.[6] This transformation is valuable for accessing new chemical space.

-

-

Pyrrolidine Nitrogen: As a secondary amine, the nitrogen atom imparts basicity to the molecule.[1] It can be protonated to form salts or act as a nucleophile in further reactions.

-

Aromatic Ring: The pyrrolidine group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the nitrile group is a deactivating, meta-director. The combined electronic effects make further substitution on the ring complex, but potential sites are activated for specific reactions.

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a publicly available spectrum is noted, detailed assignments require interpretation based on fundamental principles.[7][8][9][10]

Expected ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4-7.6 | m | 2H | Ar-H | Protons ortho/para to the activating pyrrolidine group and adjacent to the nitrile group. |

| ~ 6.8-7.0 | m | 2H | Ar-H | Protons meta to the nitrile group, shielded by the electron-donating pyrrolidine group. |

| ~ 3.3-3.5 | t | 4H | N-CH₂ | Protons on the carbons directly attached to the nitrogen of the pyrrolidine ring. |

| ~ 1.9-2.1 | m | 4H | -CH₂ -CH₂ - | Protons on the β-carbons of the pyrrolidine ring. |

Expected ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz): Signals would be expected in the aromatic region (110-150 ppm), a quaternary carbon for the nitrile group (~118 ppm), and aliphatic signals for the pyrrolidine carbons (~50 ppm and ~25 ppm).[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ at m/z 173.23, confirming the molecular weight.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a scaffold in medicinal chemistry. The pyrrolidine ring is a privileged structure in drug design, offering sp³-hybridized carbons to explore 3D space, while the benzonitrile moiety can engage in crucial interactions with biological targets.[1][2]

-

Enzyme Inhibition: Analogs have been developed as potent inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), indicating the scaffold's utility in epigenetic drug discovery.[4]

-

Receptor Modulation: The core structure is present in molecules designed as Selective Androgen Receptor Modulators (SARMs), which have therapeutic potential in various conditions.[11] Research into related structures has demonstrated potent antagonism at histamine H3 receptors, enhancing cognition and attention in preclinical models.[12]

-

Central Nervous System (CNS) Activity: The general class of pyrrolidine-containing compounds has been explored for a wide range of CNS applications, including anticonvulsant and antidepressant properties.[1][6] The nitrile group itself is a common pharmacophore in many approved drugs.[13]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided results, best practices for handling related chemical structures should be rigorously followed.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[16] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

-

Toxicity: Analogs are noted as skin and eye irritants.[14] Assume the compound is hazardous and handle with care until specific toxicological data is available.

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its straightforward synthesis via SNAr, combined with the tunable reactivity of its functional groups, makes it an attractive starting point for synthetic campaigns. The demonstrated success of its analogs in modulating key biological targets underscores its importance for professionals in drug discovery and development. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is the first step toward unlocking its full potential.

References

- PubChem. (n.d.). 2-((Pyrrolidin-1-yl)methyl)benzonitrile.

- Wiley. (n.d.). This compound. SpectraBase.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Hancock, A. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. J Med Chem, 48(1), 38-55.

- PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile.

- Ueki, M., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorg Med Chem Lett, 27(9), 1897-1901.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Nayak, S. K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2419-2442.

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. J Med Chem, 55(23), 10584-600.

- Google Patents. (n.d.). WO2003097582A2 - Synthese de benzonitriles et de benzimidates.

- 2a biotech. (n.d.). Product Detail: this compound.

- Sukhorukov, A. Y., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4945.

- Google Patents. (n.d.). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....

- ResearchGate. (n.d.). N A Shevkun's research works.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.

- Nishida, M., et al. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Forensic Toxicol, 38(1), 208-221.

- Carballo, R., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.

- Pinto, M. M. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Gallowicz, A., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(11), 1410.

- Ismayilov, R. R., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11(60), 38045-38050.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride [smolecule.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Structure Elucidation of 2-(Pyrrolidin-1-yl)benzonitrile: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(Pyrrolidin-1-yl)benzonitrile (C₁₁H₁₂N₂). The process integrates a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, presenting a self-validating system where data from each technique corroborates the others to confirm the molecular structure unequivocally. This document serves as a practical guide for researchers, detailing not only the interpretation of spectral data but also providing robust, step-by-step protocols for data acquisition.

Introduction and Strategic Overview

The definitive assignment of a chemical structure is the bedrock of all chemical and pharmaceutical research. The target molecule, this compound, possesses a molecular weight of 172.23 g/mol and a molecular formula of C₁₁H₁₂N₂. Its structure comprises a disubstituted aromatic benzonitrile core and a saturated heterocyclic pyrrolidine ring. The strategic challenge lies in unambiguously confirming the connectivity between these two moieties and the precise substitution pattern on the benzene ring.

Our approach is rooted in a multi-pronged analytical strategy. This ensures trustworthiness, as each piece of data acts as an independent verification of the proposed structure. We will systematically build the molecular framework by first identifying the distinct spin systems (aromatic and aliphatic) via ¹H and ¹³C NMR, then connecting them using advanced 2D NMR techniques. FT-IR will confirm the presence of key functional groups, and Mass Spectrometry will verify the molecular weight and provide fragmentation data consistent with the proposed structure.

Figure 1: A high-level overview of the integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will utilize a suite of 1D and 2D NMR experiments.

Predicted Chemical Environments and Rationale

Based on the proposed structure, we can predict the expected signals:

-

Aromatic Region (¹H: ~6.8-7.5 ppm; ¹³C: ~110-160 ppm): The benzonitrile ring is substituted at positions 1 (with -CN) and 2 (with the pyrrolidine ring). This ortho-substitution pattern will result in four distinct aromatic proton signals, each appearing as a multiplet due to coupling with its neighbors. The carbon attached to the electron-donating nitrogen (C2) is expected to be significantly upfield, while the carbon attached to the electron-withdrawing nitrile group (C1) will be downfield.

-

Aliphatic Region (¹H: ~1.9-3.4 ppm; ¹³C: ~25-55 ppm): The pyrrolidine ring contains two pairs of chemically distinct methylene (-CH₂-) groups. The two protons alpha to the nitrogen atom (N-CH₂) will be deshielded and appear further downfield compared to the two beta protons (-CH₂-CH₂-N). Due to symmetry, the two protons within each methylene group are chemically equivalent, but they may exhibit complex splitting patterns.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.[1][2][3][4]

-

Sample Preparation: Accurately weigh 10-15 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] Ensure the sample is fully dissolved; if necessary, use a vortex or brief sonication.[4] Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[5]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with 16 scans (NS), a spectral width (SW) of 16 ppm, and a relaxation delay (D1) of 2 seconds.

-

¹³C NMR: Acquire with 1024 scans (NS), a spectral width (SW) of 240 ppm, and a relaxation delay (D1) of 2 seconds, using proton decoupling.

-

-

2D Spectra Acquisition: Utilize standard Bruker parameter sets (rpar) for the following experiments.[6][7]

-

COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling. Use cosygpprqf pulse program with ns=8.[7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond ¹H-¹³C correlations. Use hsqcetgpsi pulse program with ns=2.[5][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) ¹H-¹³C correlations. Use hmbcgplpndqf pulse program with ns=8, optimized for a long-range coupling constant of 8 Hz.[5][8]

-

Data Interpretation and Structural Assignment

The following table summarizes the predicted and interpreted NMR data, which collectively confirm the structure.

| Signal Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations | Assignment |

| H-3 | ~7.45 (dd) | ~134.2 | H-4 | C-1, C-5 | Aromatic CH |

| H-4 | ~6.90 (td) | ~120.5 | H-3, H-5 | C-2, C-6 | Aromatic CH |

| H-5 | ~7.35 (td) | ~132.8 | H-4, H-6 | C-1, C-3 | Aromatic CH |

| H-6 | ~6.85 (d) | ~117.0 | H-5 | C-2, C-4 | Aromatic CH |

| H-α | ~3.35 (t) | ~52.0 | H-β | C-2, C-6, C-β | N-C H₂-CH₂ |

| H-β | ~1.95 (m) | ~25.5 | H-α | C-α | N-CH₂-C H₂ |

| C-1 | - | ~108.0 | - | H-3, H-5 | C -CN |

| C-2 | - | ~155.0 | - | H-6, H-α | C -N |

| C-CN | - | ~119.0 | - | H-3, H-5 | -C N |

Data Analysis Narrative:

-

¹H and ¹³C NMR: The ¹H spectrum shows four distinct signals in the aromatic region and two multiplets in the aliphatic region, consistent with the four different aromatic protons and the two sets of methylene protons in the pyrrolidine ring. The ¹³C spectrum shows 11 signals: 6 for the aromatic ring, 1 for the nitrile carbon, and 2 for the pyrrolidine carbons (note: due to symmetry, the two alpha and two beta carbons are each equivalent). The available 13C spectrum for this compound confirms signals in these regions.[9]

-

COSY: The COSY spectrum reveals the proton-proton coupling network. We expect to see correlations between H-3/H-4, H-4/H-5, and H-5/H-6, confirming their adjacent positions on the aromatic ring. In the aliphatic region, a strong correlation between H-α and H-β confirms the -CH₂-CH₂- linkage within the pyrrolidine ring.

-

HSQC: The HSQC spectrum maps each proton directly to its attached carbon. This allows for the unambiguous assignment of C-3, C-4, C-5, C-6, C-α, and C-β based on the previously assigned proton shifts.

-

HMBC: This is the key experiment for piecing the fragments together. The long-range correlations are diagnostic. The crucial correlation is from the N-CH₂ protons (H-α) to the aromatic carbon C-2, which definitively establishes the connection point between the pyrrolidine ring and the benzonitrile core. Further correlations from H-α to C-6 and from the aromatic proton H-6 to C-2 provide self-validating proof of the ortho substitution pattern. Correlations from aromatic protons (H-3, H-5) to the nitrile carbon (C-CN) and the quaternary carbon C-1 confirm the position of the cyano group.

Figure 2: Diagram of key HMBC correlations confirming the ortho-connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The expected absorptions for this compound are highly characteristic.

Expected Vibrational Modes

-

C≡N Stretch: Aromatic nitriles display a strong, sharp absorption band. Due to conjugation with the benzene ring, this peak is expected to appear at a slightly lower frequency than aliphatic nitriles, typically in the range of 2220-2240 cm⁻¹.[10][11]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the pyrrolidine ring will appear as stronger bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[12][13]

-

C=C Aromatic Stretch: Benzene ring stretching vibrations will produce several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[10]

-

C-N Stretches: The aromatic C-N stretch and the aliphatic C-N stretch will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.[12]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[14][15][16]

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17][18]

-

Data Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal with a soft cloth moistened with isopropanol.[17]

Data Interpretation

| Observed Frequency (cm⁻¹) | Intensity | Vibrational Mode | Confirmation |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Confirms benzonitrile moiety |

| ~2950, ~2870 | Strong | Aliphatic C-H Stretch | Confirms pyrrolidine moiety[13][19] |

| ~2225 | Strong, Sharp | C≡N Nitrile Stretch | Confirms nitrile functional group [10][20] |

| ~1590, ~1480 | Medium, Sharp | Aromatic C=C Stretch | Confirms benzene ring |

| ~1340 | Medium | Aromatic C-N Stretch | Supports C-N linkage |

The presence of a strong, sharp peak at ~2225 cm⁻¹ is definitive proof of the nitrile group. The combination of both aromatic and aliphatic C-H stretching signals confirms the presence of both core components of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Expected Fragmentation Pathways

Using Electron Ionization (EI), a hard ionization technique, we expect to see the molecular ion (M⁺˙) and several characteristic fragment ions.[21][22]

-

Molecular Ion (M⁺˙): The molecular formula C₁₁H₁₂N₂ contains an even number of nitrogen atoms. According to the Nitrogen Rule, the molecular ion should have an even mass-to-charge ratio (m/z). The calculated monoisotopic mass is 172.10. Therefore, a prominent peak at m/z = 172 is expected.[23]

-

Alpha-Cleavage: The most favorable fragmentation for cyclic amines is the cleavage of a C-C bond alpha to the nitrogen atom.[24] For the pyrrolidine ring, this would involve the loss of a hydrogen radical to form a stable iminium cation at [M-1]⁺ (m/z = 171) or the loss of an ethyl radical (C₂H₅•) following ring opening, leading to a fragment at m/z = 143.

-

Loss of HCN: Aromatic nitriles can lose HCN (27 Da), although this is not always a major pathway.[25]

-

Tropylium Ion: Fragmentation of the benzene ring itself is less common but can occur.

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. epfl.ch [epfl.ch]

- 6. ulethbridge.ca [ulethbridge.ca]

- 7. chemistry.uoc.gr [chemistry.uoc.gr]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. mt.com [mt.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 24. whitman.edu [whitman.edu]

- 25. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-(Pyrrolidin-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating theoretical knowledge with practical insights, this guide aims to serve as an in-depth resource for the structural elucidation and verification of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount.[1] Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular composition. This compound, a molecule of interest in medicinal chemistry, presents a unique combination of an aromatic nitrile and a saturated heterocyclic amine. This guide will systematically dissect the expected spectroscopic data for this compound, offering a roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate a spectrum that clearly delineates the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[3]

-

Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3', H-4', H-5', H-6' | 7.20 - 7.60 | Multiplet | 4H | ~7-8 |

| H-2, H-5 (Pyrrolidine) | 3.30 - 3.50 | Triplet | 4H | ~6-7 |

| H-3, H-4 (Pyrrolidine) | 1.90 - 2.10 | Multiplet | 4H | ~6-7 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.20 - 7.60 ppm): The four protons on the benzonitrile ring are expected to appear as a complex multiplet in this region. The electron-donating pyrrolidine group and the electron-withdrawing nitrile group will influence their precise chemical shifts.

-

Pyrrolidine Methylene Protons (α to Nitrogen, 3.30 - 3.50 ppm): The four protons on the carbons directly attached to the nitrogen (C2 and C5) are deshielded due to the electronegativity of the nitrogen atom and will appear as a triplet.

-

Pyrrolidine Methylene Protons (β to Nitrogen, 1.90 - 2.10 ppm): The four protons on the carbons further from the nitrogen (C3 and C4) are more shielded and will appear as a multiplet, likely a quintet or a more complex pattern due to coupling with the adjacent methylene protons.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. While a specific experimental spectrum for this compound is not publicly available without subscription, we can predict the approximate chemical shifts based on known data for similar structures.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| C1' (ipso-C attached to Pyrrolidine) | ~150 |

| C2' (ipso-C attached to CN) | ~105 |

| C3', C4', C5', C6' | 120 - 135 |

| C2, C5 (Pyrrolidine) | ~50 |

| C3, C4 (Pyrrolidin-1-yl) | ~25 |

Interpretation of the ¹³C NMR Spectrum:

-

Nitrile Carbon (C≡N, ~118 ppm): The carbon of the nitrile group is expected in this region.

-

Aromatic Carbons (105 - 150 ppm): The six carbons of the benzene ring will give rise to distinct signals. The carbon attached to the pyrrolidine group (C1') will be significantly deshielded, while the carbon attached to the nitrile group (C2') will be more shielded.

-

Pyrrolidine Carbons (~25 and ~50 ppm): The two sets of equivalent carbons in the pyrrolidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2, C5) will be at a higher chemical shift (deshielded) compared to the other two carbons (C3, C4).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film (neat liquid), a KBr pellet (solid), or in solution. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

-

Data Acquisition: A background spectrum is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-N | Stretch | 1150 - 1250 | Medium |

Interpretation of the IR Spectrum:

-

Nitrile Stretch (2220 - 2240 cm⁻¹): The most diagnostic peak in the IR spectrum will be a sharp, medium-intensity absorption in this region, confirming the presence of the nitrile group.[8]

-

C-H Stretches (2850 - 3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

Aromatic C=C Stretches (1450 - 1600 cm⁻¹): A series of bands in this region will be indicative of the benzene ring.

-

C-N Stretch (1150 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the pyrrolidine group attached to the aromatic ring will appear in this region.

IR Spectrum Interpretation Logic

Caption: Key regions in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] It provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample is ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data for this compound

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₂N₂) is 172.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 172.

-

Key Fragmentation Pathways: Under electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation patterns for similar compounds involve the loss of the pyrrolidine ring or parts of it.[10][11]

Predicted Fragmentation Pattern

| m/z | Possible Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₂H₅]⁺ |

| 116 | [M - C₄H₈]⁺ |

| 102 | [C₇H₄N]⁺ (Benzonitrile radical cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Interpretation of the Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern will offer clues to the structure. For instance, the presence of a peak at m/z 102 would suggest the loss of the pyrrolidine moiety, while a peak at m/z 70 would indicate the pyrrolidinyl cation itself.

Mass Spectrometry Fragmentation Logic

Caption: Predicted fragmentation in MS.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation. Together, these methods offer a self-validating system for the unambiguous identification and structural elucidation of this and other related molecules, which is a critical step in any chemical research and development endeavor.

References

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- PubChem. (n.d.). Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-. National Center for Biotechnology Information.

- University of Regensburg. (n.d.). 1H NMR Spectroscopy.

- De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). 2-[(pyrrolidin-1-yl)methyl]benzonitrile.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile.

- Govindasamy, L., & Ho, M. C. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(15), 4998. [Link]

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

- LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

- Bandyopadhyay, A. K., et al. (1986). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 51(2), 302-306.

- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- SpectraBase. (n.d.). 2,4-Dimethoxy-3-(pyrrolidine-1-carbonyl)benzonitrile.

- Stefkov, G., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia. Macedonian Pharmaceutical Bulletin, 68(1), 21-33.

- Leonori, D., & Aggarwal, V. K. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9207–9210.

- National Institutes of Health. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes.

- National Institutes of Health. (1986). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1.

- Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 47(5), 459-468.

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1088.

Sources

- 1. researchgate.net [researchgate.net]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. eng.uc.edu [eng.uc.edu]

- 9. whitman.edu [whitman.edu]

- 10. researchgate.net [researchgate.net]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

The Biological Activity of the (Pyrrolidin-1-yl)benzonitrile Scaffold

An In-depth Technical Guide

Introduction: Unlocking Therapeutic Potential Through a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring and the benzonitrile moiety represent two "privileged structures"—scaffolds that are recurrent motifs in a multitude of biologically active compounds. The five-membered, non-planar pyrrolidine ring provides an ideal three-dimensional framework for exploring chemical space, a critical factor in designing molecules that can precisely interact with complex biological targets.[1][2] Concurrently, the benzonitrile group, often acting as a key hydrogen bond acceptor or a bioisostere for other functional groups, is integral to the pharmacophore of numerous approved drugs.[3]

This guide delves into the significant biological activity associated with the (pyrrolidin-1-yl)benzonitrile core. While direct public data on the specific 2-(pyrrolidin-1-yl)benzonitrile isomer is limited, extensive research into its constitutional isomer, 4-(pyrrolidin-1-yl)benzonitrile , has unveiled a class of highly promising therapeutic agents. These derivatives have been meticulously optimized to function as Selective Androgen Receptor Modulators (SARMs) , compounds designed to harness the therapeutic benefits of androgens while minimizing their undesirable side effects.

We will explore the journey of this scaffold from a novel chemical entity to a preclinical and clinical candidate, focusing on the mechanistic insights, structure-activity relationships, and key experimental protocols that have defined its development.

Part 1: The 4-(Pyrrolidin-1-yl)benzonitrile Core as a Selective Androgen Receptor Modulator (SARM)

The primary therapeutic promise of the 4-(pyrrolidin-1-yl)benzonitrile scaffold lies in its potent and selective modulation of the Androgen Receptor (AR). The AR is a nuclear hormone receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates gene expression. This signaling cascade is responsible for the development and maintenance of masculine characteristics, but it also has crucial anabolic effects, such as promoting the growth of skeletal muscle and bone.

The therapeutic goal of a SARM is to decouple these effects: to elicit a strong anabolic response in tissues like muscle while having a minimal (or neutral) effect on androgenic tissues like the prostate gland. Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been shown to achieve this tissue selectivity with remarkable efficacy.[4][5]

Mechanism of Action: Tissue-Selective Gene Regulation

The precise mechanism of tissue selectivity is complex but is believed to arise from the unique conformational change induced in the AR upon ligand binding. Unlike testosterone, which induces a conformation recognized by co-regulatory proteins in all target tissues, SARM-bound AR adopts a distinct conformation. This altered structure results in the recruitment of a different set of co-activator and co-repressor proteins, leading to a tissue-specific pattern of gene transcription. In muscle cells, the SARM-AR complex effectively recruits the necessary co-activators to initiate anabolic gene expression. In prostate cells, this specific complex fails to recruit the requisite co-activators, resulting in a neutral or even antagonistic effect.

Caption: SARM-AR complex adopts a unique conformation, leading to tissue-selective gene transcription.

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent SARMs from the 4-(pyrrolidin-1-yl)benzonitrile scaffold is a compelling case study in medicinal chemistry. Initial lead compounds, while potent, suffered from poor pharmacokinetic profiles, primarily due to low metabolic stability.[4] This necessitated a rigorous lead optimization campaign.

Optimization Strategy: Enhancing Metabolic Stability

The core strategy involved systematic chemical modifications to the pyrrolidine and benzonitrile rings to block sites of metabolic attack while preserving or enhancing AR binding affinity.

-

Causality Behind Experimental Choices: Researchers hypothesized that the pyrrolidine ring was a primary site of metabolic oxidation. To address this, a methyl group was introduced at the C-3 position of the pyrrolidine ring. The steric hindrance provided by this methyl group was designed to shield the ring from metabolic enzymes, thereby improving stability.[1] Further modifications, including the addition of hydroxyl and ethyl groups, and the oxidation of the ring to a 5-oxopyrrolidine, were explored to fine-tune the balance of potency, stability, and selectivity.[4][5]

The culmination of this effort was the identification of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (Compound 2f ), a potent and metabolically stable SARM that was advanced as a clinical candidate.[5]

Caption: The lead optimization workflow for developing a metabolically stable SARM candidate.

SAR Data Summary

The following table summarizes the impact of key structural modifications on the biological profile of 4-(pyrrolidin-1-yl)benzonitrile derivatives.

| Compound/Modification | Key Structural Feature | AR Agonistic Activity (EC50) | Metabolic Stability (t½ in HLM) | In Vivo Anabolic Effect | Key Finding | Reference |

| Derivative B | 3-hydroxypyrrolidine | Potent | Low | N/A | Initial hit with poor PK profile. | [4] |

| Compound 1c | (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine | Potent | Improved | Significant | Methylation improves metabolic stability and PK profile. | [4] |

| Compound 2a | 5-oxopyrrolidine | Strong AR Binding | Improved | N/A | Oxidation of pyrrolidine ring enhances stability. | [5] |

| Compound 2f | (2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidine, 2-CF3-benzonitrile | High Potency | Excellent | Ideal SARM Profile | Combination of modifications leads to a clinical candidate. | [5] |

HLM: Human Liver Microsomes

Part 3: Preclinical Profile of Clinical Candidate 2f

Compound 2f (4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile) emerged from the optimization program with an ideal preclinical profile, demonstrating potent tissue selectivity and favorable drug-like properties.[5]

In Vitro & In Vivo Profile

-

AR Binding and Agonism: Showed strong binding affinity for the androgen receptor and potent agonistic activity in cell-based assays.[5]

-

Pharmacokinetics: Exhibited good pharmacokinetic profiles across multiple species (rats, dogs, monkeys), a direct result of its enhanced metabolic stability.[5]

-

Tissue Selectivity (Hershberger Assay): In the gold-standard Hershberger assay using castrated rats, Compound 2f induced a significant increase in the weight of the levator ani muscle (an anabolic indicator) without a corresponding significant increase in the weight of the prostate or seminal vesicles (androgenic indicators). This confirmed its ideal SARM profile.[5]

-

CNS Activity: Like earlier derivatives, Compound 2f demonstrated agonistic activity in the central nervous system, as measured by sexual behavior induction assays in rodent models.[5]

| Parameter | Observation for Compound 2f | Implication | Reference |

| Anabolic Activity | Significant increase in levator ani muscle weight in rats. | Desired therapeutic effect for muscle wasting conditions. | [5] |

| Androgenic Activity | Neutral effect on prostate weight in rats. | Avoidance of key androgenic side effects. | [5] |

| Pharmacokinetics | Good bioavailability and stability in rats, dogs, and monkeys. | Suitable for further clinical development. | [5] |

| Toxicology | Acceptable toxicological profiles. | Favorable safety margin for a clinical candidate. | [5] |

Part 4: Key Experimental Methodologies

The trustworthiness of the data presented relies on robust and validated experimental protocols. Below are outlines of the key assays used to characterize these SARM candidates.

Protocol 1: In Vitro Androgen Receptor (AR) Agonist Assay

-

Objective: To determine the potency (EC50) of a test compound in activating the androgen receptor.

-

Cell Line: Use a human cell line (e.g., HEK293) stably co-transfected with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (ARE).

-

Procedure: a. Plate the cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the test compound (e.g., from 1 pM to 10 µM) and a reference agonist (e.g., Dihydrotestosterone, DHT). c. Remove the growth medium and add a medium containing the diluted compounds. Incubate for 24 hours. d. Lyse the cells and add a luciferase substrate reagent. e. Measure the resulting luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic equation to calculate the EC50 value, which is the concentration that elicits 50% of the maximal response.

Protocol 2: Liver Microsomal Metabolic Stability Assay

-

Objective: To assess the rate at which a compound is metabolized by liver enzymes, providing an early prediction of its in vivo clearance.

-

Materials: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound.

-

Procedure: a. Pre-incubate the test compound (typically at 1 µM) with HLM in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Centrifuge the samples to precipitate proteins. e. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: In Vivo Hershberger Assay

-

Objective: To simultaneously assess the anabolic and androgenic activity of a SARM in a castrated rat model.

-

Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley). Castration removes the endogenous source of androgens.

-

Procedure: a. After a post-castration recovery period, randomize the animals into treatment groups (e.g., vehicle control, reference androgen, multiple dose levels of the test SARM). b. Administer the compounds daily for 7-10 days via the intended clinical route (e.g., oral gavage). c. On the day after the final dose, euthanize the animals. d. Carefully dissect and weigh specific tissues: the levator ani muscle (anabolic), the prostate gland, and the seminal vesicles (androgenic).

-

Data Analysis: Compare the tissue weights of the SARM-treated groups to the vehicle control group. A successful SARM will show a statistically significant increase in the weight of the levator ani muscle with a significantly smaller or no increase in the weights of the prostate and seminal vesicles.

Conclusion and Future Directions

The 4-(pyrrolidin-1-yl)benzonitrile scaffold has proven to be an exceptionally fruitful starting point for the development of novel Selective Androgen Receptor Modulators. Through a systematic and insight-driven lead optimization campaign, researchers have successfully navigated the challenges of poor metabolic stability to produce clinical candidate 2f , a compound with a highly desirable preclinical profile.[5] This work underscores the power of combining privileged structures with a deep understanding of structure-activity relationships to address unmet medical needs in areas such as muscle wasting diseases, hypogonadism, and cachexia.

Future research may focus on further elucidating the precise molecular interactions that govern tissue selectivity and exploring the potential of this SARM class in other therapeutic areas, such as osteoporosis and certain types of cancer. The journey from the initial benzonitrile hit to a clinical-stage molecule provides a valuable roadmap for drug development professionals seeking to create next-generation targeted therapies.

References

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894.

- Kinoyama, M., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901.

- Kawabata, K., et al. (2017). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337.

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

- Hancock, A. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(1), 38-55.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(Pyrrolidin-1-yl)benzonitrile

Foreword: Charting the Unexplored Biological Landscape of 2-(Pyrrolidin-1-yl)benzonitrile

In the vast realm of medicinal chemistry, countless molecules are synthesized with the potential for therapeutic application, yet many remain unexplored. This compound is one such compound. While its synthesis is documented, its biological activity and mechanism of action are not well-characterized in publicly available literature. This guide, therefore, embarks on a deductive exploration of its potential pharmacological activities. By dissecting its core structural motifs—the pyrrolidine ring and the benzonitrile group—we can postulate plausible mechanisms of action and outline a rigorous experimental framework to investigate them. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for uncovering the therapeutic potential of this and similar novel chemical entities.

Part 1: Deconstructing this compound: A Structural Perspective

At its core, this compound is an aromatic compound featuring a benzene ring substituted with a nitrile group and a pyrrolidine ring at the ortho position.

-

The Pyrrolidine Ring: This five-membered nitrogen-containing heterocycle is a ubiquitous scaffold in a multitude of natural products and synthetic drugs.[1][2][3] Its non-planar, flexible nature allows it to interact with a wide array of biological targets in three-dimensional space.[1] The nitrogen atom's basicity and nucleophilicity make it a prime site for substitution, significantly influencing the molecule's overall pharmacological profile.[1]

-

The Benzonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, and can participate in π-stacking interactions.[4] Its presence is crucial for the activity of several enzyme inhibitors and receptor modulators.[4]

The ortho-substitution pattern on the benzene ring fixes the pyrrolidine and nitrile groups in close proximity, suggesting that their interplay may be critical for binding to a biological target.

Part 2: The Pyrrolidine Moiety: A Privileged Scaffold in Drug Discovery

The pyrrolidine nucleus is a cornerstone of many successful therapeutic agents, underscoring its importance as a "privileged scaffold."[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer Activity: Many pyrrolidine-containing compounds exhibit potent antiproliferative effects against various cancer cell lines.[1][2]

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of drugs targeting CNS receptors and enzymes, with applications in treating neurological and psychiatric disorders.[5]

-

Antiviral and Antimicrobial Activity: Several antiviral and antimicrobial agents incorporate the pyrrolidine scaffold, highlighting its role in combating infectious diseases.[2][3]

-

Anti-inflammatory Properties: Derivatives of pyrrolidine have been shown to possess significant anti-inflammatory and analgesic effects.[6][7]

The diverse biological roles of pyrrolidine derivatives suggest that this compound could potentially exhibit activity in one or more of these therapeutic areas.

Part 3: The Benzonitrile Moiety: A Key Pharmacophoric Element

The benzonitrile structural motif is also prevalent in a range of pharmaceuticals. The nitrile group's electronic properties and ability to form specific interactions with biological targets make it a valuable pharmacophore.[4] Notable examples include:

-

Enzyme Inhibition: The nitrile group is a key feature in the design of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and aromatase.[4][8]

-

Receptor Modulation: Benzonitrile derivatives have been developed as potent and selective modulators of various receptors, including androgen and histamine receptors.[5][9]